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L-TRYPTOPHAN-N-T-BOC (1-13C)

Cat. No.: B1579899
M. Wt: 307.34
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Description

Fundamental Role of L-Tryptophan as a Biogenic Precursor in Model Systems

L-Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. nih.gov Its primary role is as a fundamental building block in protein synthesis. nih.govresearchgate.net Beyond this, L-Tryptophan serves as the exclusive precursor for the biosynthesis of several crucial biomolecules. nih.govresearchgate.net

Most notably, it is the metabolic starting point for the synthesis of the neurotransmitter serotonin (B10506), which plays a significant role in mood, behavior, and cognition. nih.govresearchgate.net Serotonin, in turn, is a precursor to the hormone melatonin, a key regulator of sleep-wake cycles. nih.govmedchemexpress.comcabidigitallibrary.org Furthermore, L-Tryptophan is a precursor for the production of niacin (vitamin B3) and tryptamine (B22526). nih.govmedchemexpress.com A significant portion of dietary tryptophan is catabolized through the kynurenine (B1673888) pathway, which is involved in immune regulation and produces metabolites that are crucial for various physiological processes. nih.govresearchgate.net Due to its central role in these multiple, vital metabolic pathways, L-tryptophan is a frequent subject of study in neuroscience, immunology, and nutritional science. nih.govnih.gov

Strategic Application of N-t-Boc Protection in Synthetic Organic and Peptide Chemistry

In the field of synthetic chemistry, particularly in the assembly of peptides, protecting groups are essential to prevent unwanted side reactions. biosynth.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids. springernature.comnih.gov Its strategic value lies in its stability under a variety of reaction conditions, coupled with its susceptibility to removal under specific, mild acidic conditions, typically using trifluoroacetic acid (TFA). chempep.compeptide.com

This characteristic is fundamental to the strategy of solid-phase peptide synthesis (SPPS), where amino acids are added sequentially to a growing peptide chain anchored to a solid support. peptide.compeptide.com The Boc group temporarily "caps" the N-terminus of the incoming amino acid, allowing its carboxyl group to form a peptide bond with the free amino group of the resin-bound chain. peptide.com After the coupling reaction, the Boc group is removed, regenerating a free amino group ready for the next coupling cycle. peptide.com This Boc/Bzl (benzyl for side-chain protection) strategy is a well-established method that is particularly advantageous for the synthesis of certain peptides, such as those that are hydrophobic. springernature.comnih.govpeptide.com The use of Boc-protected amino acids like N-Boc-L-tryptophan streamlines the synthesis process, enabling the efficient and precise construction of complex peptide sequences. nih.govchemimpex.com

Contextualizing Carbon-13 Positional Labeling at C1 for Specific Research Objectives

The specific placement of a ¹³C label at the C1 (carboxyl) position of L-tryptophan provides unique advantages for certain research applications. This positional labeling allows investigators to probe specific metabolic or chemical transformations involving the carboxyl group.

One prominent application is in metabolic tracer studies. For instance, the L-[1-¹³C]tryptophan breath test is a non-invasive method used to examine the whole-body catabolism of tryptophan through the kynurenine pathway. nih.gov During this metabolic process, the C1 carbon is cleaved and released as ¹³CO₂, which can be measured in exhaled breath. nih.govresearchgate.net The rate of ¹³CO₂ exhalation serves as a direct index of the activity of the kynurenine pathway, providing valuable insights into conditions where tryptophan metabolism is altered. nih.govresearchgate.net

In structural biology, particularly in NMR studies of large proteins, selective labeling of the carbonyl carbon (C1) is a valuable tool for resonance assignment. nih.gov The ¹³C label at the C1 position is less susceptible to metabolic "scrambling" (i.e., transfer to other positions or molecules) compared to labels at other atomic positions. nih.govresearchgate.net This stability leads to cleaner, more easily interpretable NMR spectra, aiding in the complex process of mapping the protein's structure. nih.gov Furthermore, analyzing the isotopic enrichment patterns specifically at the carboxyl groups of amino acids can reveal detailed information about metabolic pathways and enzyme activities that would be obscured by uniform labeling. nih.gov

Data Tables

Table 1: Properties of L-Tryptophan-N-t-Boc (1-13C)

PropertyValue
Chemical Formula ¹³CC₁₅H₂₀N₂O₄
Molecular Weight 305.34 g/mol
Isotopic Purity ≥99% ¹³C
Appearance White to off-white powder
Standard Abbreviation Boc-Trp(1-¹³C)-OH

This table presents general properties of the specified compound.

Properties

Molecular Weight

307.34

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of L Tryptophan N T Boc 1 13c

Stereoselective Synthesis of L-[1-13C]Tryptophan and its Derivatives

The introduction of a carbon-13 isotope at the carboxyl position (C-1) of L-tryptophan necessitates precise synthetic control to maintain the desired stereochemistry. Methodologies for achieving this include the use of chiral auxiliaries, asymmetric catalysis, and chemo-enzymatic strategies.

Chiral Auxiliaries and Asymmetric Catalysis in Carboxyl-13C Introduction

Chiral auxiliaries are instrumental in guiding the stereoselective formation of new stereocenters. In the context of amino acid synthesis, auxiliaries like those derived from cinchona alkaloids or Schöllkopf reagents can be employed to direct the introduction of a labeled carboxyl group. mdpi.comnih.govacs.org For instance, the Schöllkopf chiral auxiliary has been successfully used in the asymmetric synthesis of tryptophan analogues. nih.gov This method involves the regioselective lithiation of the chiral auxiliary, followed by reaction with an appropriate electrophile to introduce the carbon backbone, and subsequent hydrolysis to yield the desired α-amino acid. nih.gov

Asymmetric catalysis offers another powerful approach. wisconsin.edu Palladium-catalyzed reactions, for example, have been developed for the C-H functionalization of amino acid precursors, enabling the introduction of various substituents with high stereocontrol. bohrium.com While often focused on side-chain modifications, these principles can be adapted for the construction of the entire amino acid scaffold.

A notable challenge in synthesizing ¹³C-labeled amino acids is the often high cost and limited availability of the isotopically enriched starting materials. rsc.org Efficient synthetic routes are therefore paramount. One strategy involves the use of a chiral glycine (B1666218) equivalent, such as Dellaria's oxazinone, which can be diastereoselectively alkylated with a labeled electrophile. ingentaconnect.com

Chemo-Enzymatic Approaches for Specific Carbon-13 Enrichment

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govnih.govd-nb.info This approach is particularly attractive for isotopic labeling as it can offer high enantiopurity and reduce the need for complex chiral catalysts. rsc.org

Enzymes such as tryptophan synthase and tryptophanase are pivotal in the biosynthesis of tryptophan and can be harnessed for the synthesis of labeled analogues. nih.govresearchgate.net For example, tryptophan synthase catalyzes the reaction between indole (B1671886) and serine to form tryptophan. researchgate.netchim.it By using isotopically labeled serine, one can introduce the label into the corresponding position of tryptophan.

Another chemo-enzymatic strategy involves the conversion of a labeled precursor, which can be prepared chemically, into the final amino acid using an enzyme. For instance, labeled cinnamic acid derivatives can be converted to L-phenylalanine isotopomers through the action of phenylalanine ammonia (B1221849) lyase (PAL). d-nb.info A similar principle can be applied to tryptophan synthesis. Furthermore, recent advancements have demonstrated that simple aldehydes can catalyze the isotopic carboxylate exchange of native α-amino acids with labeled CO₂, providing a late-stage labeling method. researchgate.net

Table 1: Comparison of Synthetic Approaches for Labeled Tryptophan

MethodKey FeaturesAdvantagesDisadvantages
Chiral Auxiliary Use of a recoverable chiral molecule to direct stereochemistry. mdpi.comnih.govacs.orgHigh diastereoselectivity, well-established methods. nih.govRequires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis Employs a chiral catalyst to create the desired stereocenter. wisconsin.eduHigh enantioselectivity, catalytic nature reduces waste.Can require expensive or sensitive catalysts. rsc.org
Chemo-Enzymatic Combines chemical synthesis with enzymatic reactions. nih.govnih.govd-nb.infoHigh specificity and enantiopurity, mild reaction conditions. rsc.orgEnzyme availability and stability can be limiting factors. researchgate.net

N-t-Boc Protection and Deprotection Strategies in Tryptophan Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids, including tryptophan. Its role is critical in preventing unwanted side reactions during peptide synthesis and other chemical modifications.

Role of the tert-Butoxycarbonyl Group in Amino Acid and Peptide Synthesis

The Boc group protects the amino group of tryptophan from participating in undesired reactions during peptide bond formation. guidechem.comontosight.ai It is generally stable to a wide range of reaction conditions, including those used for the removal of other protecting groups, allowing for selective deprotection strategies. organic-chemistry.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov This protection strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS). ontosight.ainih.gov In SPPS, the Boc group is often used in conjunction with benzyl-based side-chain protecting groups, which are removed simultaneously by strong acid at the end of the synthesis. google.com

Synthesis of Structurally Modified L-Tryptophan-N-t-Boc (1-13C) Analogs and Peptidomimetics

The synthesis of analogs of L-Tryptophan-N-t-Boc (1-13C) and their incorporation into peptidomimetics are of significant interest for studying biological processes and developing new therapeutic agents.

The modification of the indole nucleus of tryptophan can lead to analogs with altered electronic and steric properties. nih.gov For example, N-alkylation of the indole ring can be achieved after Boc protection of the α-amino group. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are also powerful tools for modifying the indole ring, for instance, by introducing aryl groups at various positions. chim.itrsc.org Direct C-H functionalization strategies have emerged as a highly efficient way to create diverse tryptophan analogs. bohrium.comorgsyn.org

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability or bioavailability. L-Tryptophan-N-t-Boc (1-13C) can be incorporated into peptidomimetic scaffolds. For example, it can be used in the synthesis of oxetanyl peptides, where the oxetane (B1205548) ring is incorporated into the peptide backbone. nih.govacs.org The synthesis of azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, is another area where protected tryptophan derivatives are used. google.com The synthesis of such complex molecules often relies on a building block approach, where modified and protected amino acids like L-Tryptophan-N-t-Boc (1-13C) are sequentially coupled. rsc.orgrsc.org

Table 2: Examples of Modified L-Tryptophan Analogs

ModificationSynthetic StrategyPotential ApplicationReference
Indole N-Alkylation Reaction with alkyl halides in the presence of a base.Probing enzymatic mechanisms, antitumor agents. nih.govnih.gov
Indole C-Arylation Palladium-catalyzed C-H activation/arylation.Developing conformationally constrained peptide ligands. rsc.org
C-Glycosylation Palladium-catalyzed C-H glycosylation.Studying post-translational modifications. chinesechemsoc.orgchinesechemsoc.org
β-Branching Engineered tryptophan synthase.Creating novel amino acids for peptide synthesis. doi.org

Rational Design and Synthesis of Tryptophan-Based Scaffolds

The synthesis of L-Tryptophan-N-t-Boc (1-¹³C) begins with L-Tryptophan (1-¹³C) as the starting material. The introduction of the Boc protecting group is a standard procedure in peptide chemistry, designed to prevent the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps. A common method for this transformation involves the reaction of the ¹³C-labeled L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.gov

The rationale for using the Boc protecting group lies in its stability under a variety of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the selective deprotection of the amino group when required, for instance, during the stepwise elongation of a peptide chain. The presence of the ¹³C label at the carboxyl group is particularly useful for tracking the incorporation of the tryptophan unit into larger molecules and for certain analytical applications.

The general synthetic scheme for the preparation of L-Tryptophan-N-t-Boc (1-¹³C) is outlined below:

Reactant 1Reactant 2SolventProductYield
L-Tryptophan (1-¹³C)Di-tert-butyl dicarbonateDioxane/WaterL-Tryptophan-N-t-Boc (1-¹³C)~69% nih.gov
L-Tryptophan (1-¹³C)Di-tert-butyl dicarbonate & 1 M NaOH1:1 Water-DioxaneL-Tryptophan-N-t-Boc (1-¹³C)High

Once synthesized, L-Tryptophan-N-t-Boc (1-¹³C) serves as a key precursor for the creation of more complex tryptophan-based scaffolds. The indole ring of tryptophan is a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of novel molecular architectures.

Site-Specific Derivatization and Functionalization of the Indole Moiety

The indole side chain of tryptophan offers several positions for chemical modification, with the different carbon and nitrogen atoms exhibiting distinct reactivities. The N-Boc protecting group on the amino acid backbone allows for a wide range of reactions to be performed on the indole ring without affecting the alpha-amino group. The ¹³C label at the carboxyl position generally does not interfere with these reactions but provides a spectroscopic marker for product characterization.

One notable area of research has been the selective functionalization at the C7 position of the indole ring, which has historically been challenging. orgsyn.org A two-step, single-flask procedure has been developed for the direct C7 boronation of N-Boc-tryptophan methyl ester. orgsyn.org This method involves an initial iridium-catalyzed diboronation at the C2 and C7 positions, followed by a selective palladium-catalyzed protodeboronation at the more reactive C2 position. This strategy provides a streamlined route to C7-functionalized tryptophan derivatives. While this method was demonstrated on the unlabeled methyl ester, it is directly applicable to L-Tryptophan-N-t-Boc (1-¹³C).

StepReagentsPosition(s) FunctionalizedProduct
1. Diboronation(1,5-cyclooctadiene)(methoxy)iridium(I) dimer, 4,4'-di-tert-butyl-2,2'-bipyridine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC2 and C7N-Boc-2,7-diboryltryptophan derivative
2. ProtodeboronationPalladium(II) acetate, Acetic acidC2 (deboronation)N-Boc-7-boryltryptophan derivative orgsyn.org

The resulting C7-borylated tryptophan derivative can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups at this position. acs.org This opens up possibilities for creating a diverse library of tryptophan analogs with tailored properties.

Another approach for indole functionalization is the alkylation of the indole nitrogen (N-in). For instance, N-Boc-L-tryptophan can be reacted with alkyl bromides in the presence of a base like sodium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to yield 1-alkyl-N-Boc-L-tryptophan derivatives. nih.gov

SubstrateAlkylating AgentBaseSolventProduct
N-Boc-L-tryptophanBromoethaneNaOHDMSON-Boc-1-ethyl-L-tryptophan nih.gov
N-Boc-L-tryptophan1-BromopropaneNaOHDMSON-Boc-1-propyl-L-tryptophan nih.gov
N-Boc-L-tryptophan1-BromobutaneNaOHDMSON-Boc-1-butyl-L-tryptophan nih.gov

These site-specific derivatization strategies are crucial for the development of novel therapeutic agents and molecular probes, where the precise placement of functional groups can significantly impact biological activity. The use of the ¹³C-labeled version of N-Boc-L-tryptophan in these syntheses would enable detailed mechanistic studies and facilitate the analysis of the resulting products in biological systems.

Incorporation into Complex Biomolecular Constructs

A primary application of L-Tryptophan-N-t-Boc (1-¹³C) is its use as a building block in solid-phase peptide synthesis (SPPS). shoko-sc.co.jp In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The Boc protecting group on the nitrogen of the tryptophan derivative prevents it from reacting out of turn. The ¹³C label at the carboxyl group can serve as a non-radioactive tracer to quantify the incorporation of the tryptophan residue into the final peptide.

The general cycle for incorporating L-Tryptophan-N-t-Boc (1-¹³C) into a peptide via Boc-based SPPS involves:

Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide using an acid (e.g., TFA).

Neutralization: Neutralization of the resulting ammonium (B1175870) salt with a base.

Coupling: Activation of the carboxyl group of L-Tryptophan-N-t-Boc (1-¹³C) with a coupling reagent (e.g., dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt)) and subsequent reaction with the deprotected N-terminal amine of the peptide chain.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The ¹³C label can be used in NMR studies to probe the local environment and dynamics of the tryptophan residue within the folded peptide or protein. chemie-brunschwig.chnih.gov For example, ¹³C-edited NMR experiments can selectively observe signals from the labeled site, simplifying complex spectra and providing specific structural and dynamic information.

The incorporation of ¹³C-labeled tryptophan has been instrumental in studying protein-ligand interactions, protein folding, and enzyme mechanisms. While specific examples detailing the incorporation of L-Tryptophan-N-t-Boc (1-¹³C) into named complex biomolecules are not abundant in publicly accessible literature, the principles and applications are well-established within the fields of proteomics and structural biology. The use of this specific isotopically labeled and protected amino acid allows for precise investigations into the role of tryptophan in the structure and function of complex biological systems.

Advanced Analytical and Spectroscopic Applications of L Tryptophan N T Boc 1 13c

Mass Spectrometry (MS) in Metabolic Flux Analysis and Proteomics

Isotope Ratio Mass Spectrometry for Pathway Activity Assessment

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique used to measure the relative abundance of isotopes in a given sample. When used in conjunction with ¹³C-labeled compounds like L-Tryptophan-N-t-Boc (1-¹³C), it becomes a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA). researchgate.net This approach provides quantitative insights into the rates (fluxes) of metabolic reactions within a living cell or organism. sci-hub.se

The fundamental principle involves introducing the ¹³C-labeled tryptophan into a biological system. As the cells metabolize the labeled tryptophan, the ¹³C atom is incorporated into various downstream metabolites. By extracting these metabolites and analyzing their isotopic enrichment using IRMS, often coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), researchers can map the flow of carbon atoms through the network. researchgate.netalexandraatleephillips.com This allows for the determination of which metabolic pathways are active and the extent of their activity. nih.gov

For instance, feeding cells with [1-¹³C] labeled precursors allows researchers to trace the label's incorporation into subsequent products. nih.gov Dynamic labeling experiments, where the change in the isotopic enrichment of metabolites is monitored over time, can provide detailed kinetic information and precise flux values. nih.govbohrium.com In a study on tryptophan biosynthesis in cultured rice cells, dynamic labeling with a ¹³C precursor and subsequent LC-MS/MS analysis determined the biosynthetic flux to be 6.0 ± 1.1 nmol (gFW·h)⁻¹. nih.gov Such analyses are crucial for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel enzymatic functions and pathways. researchgate.netnih.gov

Table 1: Research Findings in Metabolic Flux Analysis Using ¹³C-Labeled Amino Acids

Research Focus Labeled Compound Used Analytical Method Key Finding Reference
Tryptophan Biosynthesis [1-¹³C] L-Serine LC-MS/MS Determined the biosynthetic flux of tryptophan in rice cells. nih.gov
Central Metabolism ¹³C Labeled Substrates GC-MS Isotopic labeling patterns in proteinogenic amino acids reflect the activity of central metabolic pathways. nih.gov
Human Liver Metabolism Global ¹³C Tracing Non-targeted MS Revealed unexpected metabolic activities, including de novo creatine (B1669601) synthesis. diva-portal.org

Chromatographic Techniques for Separation and Characterization of Labeled Species

The accurate analysis of ¹³C-labeled compounds and their metabolites from complex biological samples necessitates powerful separation and detection techniques. bohrium.com Chromatography, particularly when coupled with mass spectrometry, is the method of choice for this purpose. unt.edu Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating the labeled species from a complex biological matrix and for their subsequent characterization and quantification. alexandraatleephillips.comunt.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer robust platforms for analyzing labeled amino acids like tryptophan. bohrium.comunt.eduresearchgate.net These methods can separate a wide range of metabolites with high resolution and sensitivity. For example, an Agilent 1290 Infinity II coupled to an ABSciex QTRAP 6500+ LC-MS/MS system is frequently used for the analysis of ¹³C-labeled amino acids, with typical run times as short as 10 minutes. unt.edu The use of parallel reaction monitoring (PRM) mode in high-resolution mass spectrometry can further aid in the specific characterization of various isotopologues. bohrium.comrsc.org

Gas chromatography is another powerful technique, though it often requires derivatization of the amino acids to increase their volatility for analysis. alexandraatleephillips.com Common derivatization reagents include N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) or agents for forming n-acetyl or alkoxycarbonyl esters. alexandraatleephillips.comnih.gov The resulting derivatives can be effectively separated and analyzed by GC-MS, which provides detailed information on the mass-to-charge ratio of fragments, allowing for the deduction of isotopic labeling patterns. nih.gov

The choice between LC and GC depends on the specific requirements of the analysis. LC can often bypass the need for derivatization, while GC can offer higher sensitivity for certain compounds. alexandraatleephillips.com Both techniques are essential for verifying the isotopic purity and characterizing the distribution of the ¹³C label in metabolites derived from L-Tryptophan-N-t-Boc (1-¹³C). researchgate.netacs.org

Table 2: Chromatographic Methods for Labeled Amino Acid Analysis

Technique Derivatization Typical Run Time Coupled Detector Application Reference
UHPLC-MS/MS None required 10 minutes Triple Quadrupole (e.g., QTRAP 6500+) Analysis of ¹³C-Amino Acids unt.edu
HPLC-ESI-MS O-Phthalaldehyde (OPA) 25-30 minutes Electrospray Ionization Mass Spectrometry Separation of amino acid isotopologues researchgate.net
GC-MS N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) Not specified Mass Spectrometry Deducing labeled patterns of central metabolites nih.gov
GC-C-IRMS N-acetyl esters Not specified Combustion-Isotope Ratio Mass Spectrometry Compound-specific isotope analysis researchgate.netalexandraatleephillips.com

Elucidation of Metabolic Pathways and Biosynthetic Mechanisms Via L Tryptophan N T Boc 1 13c Tracing

Kynurenine (B1673888) Pathway (KP) Investigations

The kynurenine pathway (KP) is the primary route for tryptophan catabolism, accounting for over 90% of its degradation not used in protein synthesis. nih.govnih.govmdpi.com This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) and produces a range of neuroactive and immunomodulatory metabolites. mdpi.comfrontiersin.org

Tracing Tryptophan Catabolism Initiated by Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

L-Tryptophan-N-t-Boc (1-¹³C) is instrumental in studying the activity of IDO and TDO, the rate-limiting enzymes of the KP. mdpi.comresearchgate.net IDO is widely expressed in various tissues and is induced by inflammatory stimuli, while TDO is primarily found in the liver. mdpi.comfrontiersin.org Upon administration, the ¹³C-labeled tryptophan is converted to N-formyl-L-kynurenine, a reaction catalyzed by IDO or TDO. frontiersin.orgnih.gov Subsequent enzymatic steps lead to the release of the labeled carbon as ¹³CO₂, which can be detected in exhaled breath. researchgate.netresearchgate.net This allows for a non-invasive assessment of whole-body IDO/TDO activity. researchgate.netnih.gov Studies have shown that both L- and D-isomers of 1-methyltryptophan can act as inhibitors of IDO, highlighting the complexity of regulating this pathway. frontiersin.org

Mapping Carbon Flow Through Intermediate Metabolites within the KP

The use of ¹³C-labeled tryptophan enables detailed mapping of carbon flow through the various branches of the kynurenine pathway. After the initial conversion to kynurenine, the pathway diverges to produce several key metabolites. mdpi.comwur.nl These include kynurenic acid (KYNA), which has neuroprotective properties, and quinolinic acid, a neurotoxin. mdpi.comfrontiersin.org By analyzing the isotopic enrichment in these downstream metabolites using techniques like mass spectrometry, researchers can quantify the flux through different enzymatic steps. nih.gov This approach has been crucial in understanding how the balance between neuroprotective and neurotoxic branches of the KP is maintained and how it is altered in disease states. wur.nlpensoft.net For instance, studies have linked alterations in KP metabolites to conditions like major depressive disorder and colorectal cancer. researchgate.netwur.nl

Methodological Advancements in Isotopic Breath Tests for Catabolic Pathway Activity

The L-[1-¹³C]tryptophan breath test (¹³C-TBT) has emerged as a significant methodological advancement for assessing KP activity. researchgate.netnih.gov This non-invasive test involves the oral administration of ¹³C-tryptophan and subsequent measurement of the ¹³CO₂/¹²CO₂ ratio in exhaled breath over time. nih.govresearchgate.net The production of ¹³CO₂ is primarily attributed to the conversion of 3-hydroxy-L-kynurenine to 3-hydroxyanthranilic acid within the KP. nih.govresearchgate.net This test has proven sensitive enough to detect increased tryptophan catabolism in patients with major depressive disorder, suggesting its potential as a biomarker. researchgate.netnih.gov The table below summarizes key findings from a study utilizing the ¹³C-TBT in patients with major depressive disorder (MDD) compared to healthy controls.

ParameterMDD Patients (Mean ± SD)Healthy Controls (Mean ± SD)p-value
Cmax (%)6.8 ± 2.54.7 ± 1.50.002
AUC (%*min)736.5 ± 284.1511.1 ± 189.80.008
CRR₀₋₁₈₀ (%)2.5 ± 0.91.8 ± 0.70.004
Data adapted from a study on the ¹³C-tryptophan breath test in major depressive disorder. researchgate.netnih.gov

Serotonin (B10506) and Related Indoleamine Biosynthesis Pathways

Beyond the kynurenine pathway, tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin, as well as other neuroactive indoleamines like tryptamine (B22526). medchemexpress.comwikipedia.org

Studies of Tryptamine and Other Tryptophan-Derived Neuroactive Compounds

Tryptophan can also be directly decarboxylated to form tryptamine, a trace amine that acts as a neuromodulator. nih.govmdpi.com Tryptamine and its derivatives have significant biological and pharmaceutical relevance. walshmedicalmedia.com Isotopic labeling studies are crucial for understanding the biosynthesis and metabolism of these compounds. For example, research has shown that tryptamine is formed from tryptophan through the action of tryptophan decarboxylase, an enzyme that can be activated by the gut microbiome. researchgate.net The study of these less-abundant but functionally important tryptophan metabolites is essential for a complete understanding of tryptophan's role in health and disease. researchgate.netresearchgate.net

Broader Metabolic Flux Analysis (MFA) in Biological Systems

Metabolic Flux Analysis (MFA) is a key methodology for quantifying the rates of metabolic reactions within a biological system at a steady state. researchgate.net By introducing a ¹³C-labeled substrate like L-Tryptophan-N-t-Boc (1-¹³C) and analyzing the distribution of the label in downstream metabolites, a detailed map of cellular metabolic activity can be constructed. researchgate.net

Microbial cell factories are microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, that are engineered to produce valuable chemicals, including amino acids like L-tryptophan. acs.org Isotope-assisted MFA, often using ¹³C-labeled tracers, is instrumental in optimizing these cellular factories. mdpi.com By tracing the ¹³C label from a precursor, researchers can quantify the carbon flow through various metabolic pathways, identify bottlenecks, and strategize genetic modifications to enhance the production of the desired compound. mdpi.comresearchgate.netresearchgate.net

For instance, in the context of L-tryptophan production, understanding the distribution of carbon between the main synthesis pathway and competing metabolic routes is crucial. A significant portion of the carbon flux is directed towards the shikimate pathway for the biosynthesis of aromatic amino acids. annualreviews.org MFA studies can precisely measure the percentage of a carbon source, like glucose, that is channeled into precursors for tryptophan synthesis, such as phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). tandfonline.com

Table 1: Key Precursors and Pathways in L-Tryptophan Biosynthesis

Precursor/PathwayRole in Tryptophan Biosynthesis
Phosphoenolpyruvate (PEP)A primary precursor derived from glycolysis, essential for the initiation of the shikimate pathway. tandfonline.com
Erythrose-4-phosphate (E4P)A precursor from the pentose (B10789219) phosphate (B84403) pathway that condenses with PEP. nih.gov
Shikimate PathwayThe central metabolic route that converts PEP and E4P into chorismate, the common precursor for all three aromatic amino acids. annualreviews.orgfrontiersin.org
ChorismateA key branch point intermediate that is converted to anthranilate, the first committed step in the tryptophan-specific pathway. nih.govresearchgate.net

The biosynthesis of L-tryptophan is intrinsically linked to the shikimate and chorismate pathways. annualreviews.org The shikimate pathway is a seven-step metabolic route that utilizes PEP and E4P to produce chorismate. frontiersin.org Chorismate then serves as a substrate for the synthesis of tryptophan, as well as phenylalanine and tyrosine. annualreviews.org

Tracing studies with ¹³C-labeled compounds are critical for understanding the regulation and flux distribution at the chorismate branch point. nih.gov The conversion of chorismate to anthranilate, catalyzed by anthranilate synthase, is the first committed step of the tryptophan biosynthetic pathway. researchgate.net By analyzing the isotopic enrichment in tryptophan and other aromatic amino acids, the partitioning of chorismate between these competing pathways can be quantified. This information is vital for metabolic engineering efforts aimed at directing more chorismate towards tryptophan production. frontiersin.org

Biosynthetic Studies in Microorganisms and Plants

The study of tryptophan biosynthesis extends beyond microbial systems to plants, where it is a precursor for a vast array of secondary metabolites with important physiological roles. nih.govmdpi.com

Metabolic engineering of microorganisms like E. coli has been extensively employed to improve the yield of L-tryptophan. researchgate.netnih.gov These strategies often involve the overexpression of key enzymes in the tryptophan biosynthetic pathway and the deletion of genes that divert precursors to other pathways. researchgate.netnih.gov

Table 2: Examples of Metabolic Engineering Strategies for L-Tryptophan Production

StrategyTargetRationale
Overexpression of tktATransketolaseIncreases the supply of the precursor E4P. nih.gov
Overexpression of feedback-resistant aroGDAHP synthaseIncreases carbon flow into the shikimate pathway by overcoming feedback inhibition. researchgate.net
Deletion of pheA and tyrAChorismate mutase-prephenate dehydratase/dehydrogenaseBlocks the competing pathways to phenylalanine and tyrosine, redirecting chorismate to tryptophan synthesis. nih.gov
Deletion of tnaATryptophanasePrevents the degradation of tryptophan. nih.gov

These modifications, guided by insights from metabolic flux analysis, have led to strains capable of producing high titers of L-tryptophan. researchgate.net Furthermore, these engineered strains can serve as platforms for the production of various tryptophan derivatives, such as 5-hydroxytryptophan (B29612) (5-HTP) and serotonin. nih.govfrontiersin.org

In plants, tryptophan is the precursor to a diverse array of secondary metabolites, including hormones like auxin (indole-3-acetic acid), defense compounds, and alkaloids. nih.govmdpi.comnih.gov Isotopic labeling studies are crucial for elucidating the complex biosynthetic pathways of these compounds. researchgate.net By feeding plants with ¹³C-labeled tryptophan, researchers can trace the incorporation of the label into various secondary metabolites, thereby identifying the enzymatic steps and intermediates involved in their formation. mdpi.com

For example, tracing studies can reveal how the indole (B1671886) ring of tryptophan is modified and incorporated into complex alkaloid structures. frontiersin.org This knowledge is not only fundamental to plant biochemistry but also has applications in the biotechnological production of valuable plant-derived pharmaceuticals. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of Tryptophan Analogs

Design and Mechanistic Evaluation of Tryptophan-Based Enzyme Modulators

The development of tryptophan analogs as enzyme modulators is a significant area of research, with implications for treating a range of diseases. By systematically altering the tryptophan structure, researchers can probe enzyme active sites, elucidate inhibitory mechanisms, and design more potent and selective therapeutic agents.

Investigating Mechanisms of Enzyme Inhibition (e.g., Butyrylcholinesterase, IDO1) through Structural Modifications

Structural modifications of the tryptophan molecule have been instrumental in understanding and targeting enzymes like Butyrylcholinesterase (BChE) and Indoleamine 2,3-dioxygenase 1 (IDO1).

For Butyrylcholinesterase (BChE) , an enzyme implicated in the progression of Alzheimer's disease, a series of tryptophan-based inhibitors have been designed and synthesized. These efforts led to the discovery of nanomolar BChE inhibitors. nih.gov X-ray crystallography of a lead inhibitor in complex with BChE revealed that the tryptophan-like scaffold can establish key interactions within the enzyme's active site. nih.govacs.org Further optimization of these tryptophan-based amides into tertiary amines resulted in highly potent and selective BChE inhibitors with improved synthetic accessibility. nih.gov The introduction of a carbamate (B1207046) group onto the tryptophan scaffold converted these reversible inhibitors into pseudoirreversible ones, prolonging their duration of action. nih.gov The use of a compound like L-TRYPTOPHAN-N-T-BOC (1-13C) in such studies could allow for detailed kinetic and binding analyses, for instance, through 13C NMR, to further refine the understanding of these interactions.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a critical target in cancer immunotherapy due to its role in tumor-mediated immune suppression. rsc.orgnih.gov Tryptophan analogs have been designed as "tool compounds" to probe the catalytic cycle of IDO1. rsc.orgrsc.org While some of these analogs demonstrated binding and enzymatic inhibition, they were not metabolized by IDO1, suggesting they may not act as simple substrate mimics. rsc.org Docking studies have suggested that some tryptophan analogs may bind to a secondary site on the enzyme, offering new avenues for inhibitor design. rsc.orgrsc.org The development of tryptophan-related IDO1 inhibitors is an active area, though challenges remain regarding their specificity and potential off-target effects. nih.gov

Rational Design Principles for Targeting Specific Enzyme Active Sites

The rational design of enzyme inhibitors based on the tryptophan scaffold follows several key principles. These include mimicking the transition state of the enzymatic reaction or exploiting specific features of the enzyme's active site. nih.gov For instance, in the design of tryptophan synthase inhibitors, compounds were created to mimic the reactive intermediate of the enzyme's alpha subunit. nih.gov

For enzymes like Tryptophan 2,3-dioxygenase (TDO2), another important enzyme in tryptophan catabolism, rational design has led to the development of potent and selective inhibitors. nih.govconsensus.app Starting from existing inhibitor scaffolds, researchers have used techniques like rigidification to create new classes of inhibitors with nanomolar potency. nih.govconsensus.app These studies provide a deeper understanding of the structural modifications that can be accommodated within the active site of these enzymes. nih.gov The Boc (tert-Butoxycarbonyl) group in L-TRYPTOPHAN-N-T-BOC (1-13C) serves as a protecting group in synthesis, allowing for specific modifications at other positions of the tryptophan molecule before its removal to yield the final active inhibitor. rsc.orgsigmaaldrich.com

L-Tryptophan Analogs in Receptor Binding and Transport Characterization

Modified tryptophan derivatives are invaluable tools for studying ligand-receptor interactions and the function of amino acid transporters. The inherent fluorescence of the indole (B1671886) ring and the potential for isotopic labeling make tryptophan analogs particularly useful in these contexts.

Probing Ligand-Receptor Interactions using Modified Tryptophan Derivatives

The indole ring of tryptophan is frequently involved in crucial π-π stacking and cation-π interactions within protein binding pockets. acs.org To experimentally probe the contribution of these interactions, researchers have employed tryptophan analogs with modified electronic properties, such as fluorinated tryptophans. acs.org By progressively fluorinating the indole ring, the electrostatic potential can be modulated, allowing for a quantitative assessment of the interaction's strength. acs.org

The incorporation of such analogs into proteins has been achieved using auxotrophic expression systems. acs.org This approach has been successfully used to study the binding of drugs to the multidrug transcriptional repressor LmrR and the interaction of riboflavin (B1680620) with the transport protein RibU. acs.org The use of L-TRYPTOPHAN-N-T-BOC (1-13C) in peptide synthesis allows for the site-specific incorporation of a 13C-labeled tryptophan. This isotopic label can then be used in techniques like NMR spectroscopy to study ligand-induced conformational changes and binding dynamics in detail. rsc.orgnih.govnih.gov

Characterization of Amino Acid Transporter Activity and Specificity (e.g., LAT1)

The L-type amino acid transporter 1 (LAT1) is responsible for the transport of large neutral amino acids, including tryptophan, across cell membranes and is overexpressed in many cancers. escholarship.orgdigitellinc.com This makes it an attractive target for drug delivery and cancer therapy. Tryptophan analogs have been synthesized and evaluated as inhibitors and substrates of LAT1 to understand its specificity and to guide the design of amino acid-drug conjugates. escholarship.orgnih.gov

Studies on a series of 1,2,3-triazole analogs of L-tryptophan showed that while they were modeled to bind to LAT1, they generally exhibited reduced cell uptake and binding potency compared to natural L-tryptophan. escholarship.orgnih.gov In contrast, conformationally restricted derivatives of 5-benzyloxy-L-tryptophan led to the identification of sub-micromolar inhibitors of LAT1. digitellinc.com Cryo-electron microscopy of these inhibitors in complex with LAT1 has provided structural insights into the transporter's outward-open conformation. digitellinc.com The use of isotopically labeled tryptophan analogs would be highly beneficial in these studies to monitor transport kinetics and binding events using mass spectrometry or NMR.

Fundamental Insights into Peptide and Protein Conformational Dynamics

The unique properties of tryptophan and its analogs make them powerful probes for studying the structure and dynamics of peptides and proteins. The sensitivity of tryptophan's fluorescence to its local environment and the ability to introduce specific isotopic labels are key advantages.

The intrinsic fluorescence of tryptophan is highly sensitive to changes in its local environment, making it a natural probe for studying protein conformational changes upon ligand binding. nih.gov For example, the binding of agonists and antagonists to the acetylcholine (B1216132) binding protein (AChBP), a homolog of the nicotinic acetylcholine receptor, results in significant quenching of its intrinsic tryptophan fluorescence, revealing details about ligand recognition and conformational states. nih.gov

The incorporation of tryptophan analogs into peptides can also be used to control their self-assembly and biological activity. For instance, the diastereomeric configuration of β-phenyl tryptophans introduced into short ghrelin peptides can switch their activity between agonism and inverse agonism, highlighting the critical role of side-chain orientation in receptor interaction. nih.gov Furthermore, tryptophan-PNA (peptide nucleic acid) conjugates have been shown to self-assemble into fibers, with the indole ring playing a key role in promoting aggregation through π-π stacking interactions. acs.org

Impact of Tryptophan Residue Modifications on Protein Folding and Stability

The integrity of tryptophan residues is often essential for the conformational stability of a protein. Modifications to the indole side chain, whether through site-directed mutagenesis or chemical alteration, can significantly disrupt the delicate balance of non-covalent interactions that maintain the native folded state.

The introduction of isotopically labeled tryptophan, derived from precursors like L-TRYPTOPHAN-N-T-BOC (1-13C), allows for the precise measurement of these stability changes without introducing structural artifacts. Techniques such as mass spectrometry-based covalent labeling protocols can be used to determine the free energies of protein folding (ΔGf) by measuring the reactivity of specific residues. acs.org By incorporating a ¹³C-labeled Trp, researchers can monitor the local environment of that specific residue as the protein unfolds, providing site-specific thermodynamic data. nih.govacs.org For example, studies on Outer membrane protein A (OmpA) mutants with single tryptophan residues have shown that the energetic contribution of a Trp residue to stability is highly sensitive to its local environment and its specific interactions with surrounding protein or lipid molecules. nih.gov

Table 1: Impact of Tryptophan Modification on Protein Stability

ProteinModificationTechnique UsedKey FindingReference
Immunoglobulin Light Chain (CL fragment)Ozone oxidation of Trp 187 to KynurenineCircular Dichroism, Fluorescence SpectroscopySignificant decrease in stability against guanidine (B92328) hydrochloride and heat; altered unfolding/refolding rate constants. nih.gov
Ribonuclease T1Ozone oxidation of Trp 59SpectroscopyLarge decrease in protein stability. nih.gov
Hen Egg White LysozymeOzone oxidation of Trp 62SpectroscopyLarge decrease in protein stability. nih.gov
Outer Membrane Protein A (OmpA)Replacement of native Trp residues with single Trp mutantsFluorescence SpectroscopyFree energy of unfolding varied significantly depending on the Trp location, indicating that stabilizing interactions are sensitive to the local environment. nih.gov
Cytochrome cCovalent labeling of Trp with HNSBMass SpectrometryYielded accurate folding free energy (ΔGf) values, demonstrating the utility of Trp modification in thermodynamic analysis. acs.org

Role of Tryptophan in Protein-Membrane Interactions

Tryptophan residues play a pivotal role in the structure and function of membrane proteins, particularly in anchoring transmembrane segments and stabilizing the protein within the lipid bilayer. mdpi.comresearchgate.net They show a strong preference for the lipid-water interfacial region, where the indole side chain can act as an amphipathic anchor. nih.govnih.gov This strategic positioning allows tryptophan to engage in a variety of stabilizing interactions simultaneously: the hydrophobic indole ring can partition into the nonpolar acyl chain region of the membrane, while the polar N-H group can form hydrogen bonds with the lipid carbonyl or phosphate (B84403) groups. mdpi.comnih.gov Furthermore, the electron-rich aromatic system facilitates cation-π interactions with the positively charged choline (B1196258) head groups of phospholipids. nih.govcambridge.org

The use of tryptophan analogs, including isotopically labeled versions synthesized from precursors such as L-TRYPTOPHAN-N-T-BOC (1-13C), has been instrumental in elucidating these interactions. nih.gov By incorporating a ¹³C-labeled tryptophan into a membrane protein, its specific location, orientation, and dynamics can be monitored with high precision using techniques like solid-state NMR spectroscopy. nih.gov These studies have provided quantitative measures of tryptophan's role as a membrane anchor. Molecular dynamics simulations, for example, have quantified the thermodynamic contribution of these interactions, showing they can localize the Trp side chain near the membrane's glycerol (B35011) backbone region with a free energy of approximately -4 kcal/mol. nih.gov

Research on model peptides like WALP has demonstrated that the anchoring effect of tryptophan is largely independent of the specific peptide backbone, reinforcing its fundamental role in modulating protein behavior in response to factors like hydrophobic mismatch between the protein and the membrane. nih.gov While crucial for stability and anchoring, tryptophan residues are not always essential for the initial insertion of a protein into the membrane. Studies where Trp residues were systematically replaced by alanine (B10760859) showed a decrease in the stability of interactions between transmembrane segments but did not prevent the protein from inserting into the bilayer. mdpi.com This indicates that tryptophan's primary role is in the fine-tuning of position and stabilization rather than the initial insertion event itself. mdpi.comresearchgate.net

Table 2: Tryptophan Interactions at the Protein-Membrane Interface

Interaction TypeMembrane PartnerDescriptionSignificanceReference
Hydrogen BondingLipid carbonyl and phosphate groupsThe indole N-H group acts as a hydrogen bond donor.Stabilizes the Trp residue at a specific depth within the membrane interface. mdpi.comnih.gov
Hydrophobic InteractionsLipid acyl chainsThe nonpolar surface of the indole ring interacts favorably with the hydrophobic core of the bilayer.Drives the partitioning of the Trp side chain into the membrane. mdpi.comcambridge.org
Cation-π InteractionsLipid choline head groups (e.g., from phosphatidylcholine)The electron-rich π system of the indole ring interacts with the positive charge of the choline moiety.Provides a strong, specific interaction that anchors the protein at the interface. nih.govcambridge.org
van der Waals InteractionsOther protein helices, lipidsWeak, non-specific interactions that contribute to the overall packing and stability.Contributes to the side-to-side packing of transmembrane helices and overall protein stability. mdpi.com

Future Directions and Emerging Research Avenues for L Tryptophan N T Boc 1 13c

Development of Advanced Multi-Isotopic Labeling Strategies for Complex Biological Systems

The use of single-isotope labeling, such as with L-Tryptophan-N-t-Boc (1-13C), has been foundational in metabolic research. However, the future lies in the development and application of multi-isotopic labeling strategies to probe the complexities of biological systems. These advanced approaches offer a more dynamic and detailed view of metabolic fluxes and pathway interactions.

One emerging strategy involves the combination of different isotopes to trace the fate of various atoms within a molecule simultaneously. For instance, a combination of ¹³C and ¹⁵N labeling in tryptophan can provide a more comprehensive understanding of its metabolic fate, distinguishing between the pathways involving the carbon skeleton and the amino group. Research has already demonstrated the use of site-selectively ¹³C-enriched ribose as a precursor for producing ¹³C-labeled histidines and tryptophans, indicating a move towards more customized and selective labeling techniques. nih.gov A combined approach using 1-¹³C ribose and 2-¹³C glucose has been shown to maximize ¹³C incorporation in specific amino acid positions. nih.gov This level of precision is crucial for dissecting complex metabolic networks where multiple pathways converge.

Furthermore, the development of biocatalytic cascades presents a modular and efficient method for producing various isotopologs of tryptophan. rsc.orgresearchgate.net This approach allows for independent control over isotopic substitution at different positions within the tryptophan molecule by using different labeled precursors like glycine (B1666218) and formaldehyde. rsc.org Such modularity is invaluable for designing experiments that can answer highly specific questions about metabolic transformations. rsc.orgresearchgate.net The use of multicomponent reactions (MCRs) is also a promising and efficient modular approach for synthesizing complex isotopically labeled molecules. thieme-connect.de

Future research will likely focus on expanding the toolkit of available isotopically labeled precursors and refining the methods for their incorporation into biological systems. This will enable researchers to design more intricate experiments, such as those that can differentiate between de novo synthesis, salvage pathways, and intercellular metabolic exchange in complex multicellular organisms.

Integration of ¹³C-Tracer Studies with Systems Biology and Multi-Omics Data Analysis

The integration of ¹³C-tracer studies, including those using L-Tryptophan-N-t-Boc (1-¹³C), with systems biology and multi-omics data analysis represents a powerful approach to understanding cellular metabolism on a global scale. This integration allows for the correlation of metabolic flux data with changes in the transcriptome, proteome, and metabolome, providing a more holistic view of cellular regulation.

¹³C-Metabolic Flux Analysis (¹³C-MFA) has become a cornerstone technique in systems biology for quantifying intracellular metabolic fluxes. nih.gov The use of parallel labeling experiments, a methodology known as COMPLETE-MFA, has been shown to significantly improve the precision and observability of metabolic fluxes in complex network models. nih.gov For example, studies in E. coli have demonstrated that while some tracers are optimal for resolving fluxes in the upper part of metabolism, others are better for the lower part, highlighting the necessity of using multiple tracer experiments for comprehensive network analysis. nih.gov

The data generated from ¹³C-tracer studies can be integrated with other omics datasets to build more accurate and predictive models of cellular metabolism. For instance, combining ¹³C metabolomics with transcriptomics has been used to study the metabolic reprogramming in human CD8+ T cell differentiation and exhaustion. frontiersin.org This integrated approach revealed metabolic checkpoints in glycolysis and the TCA cycle that would have been difficult to identify using either technique alone. frontiersin.org The future of this field lies in the development of more sophisticated computational tools and algorithms that can effectively integrate these large and diverse datasets to uncover novel biological insights and guide metabolic engineering efforts. researchgate.net

Innovation in Analytical Platforms for High-Throughput Labeled Metabolite Detection

The ability to accurately and efficiently detect and quantify isotopically labeled metabolites is critical for the success of tracer studies. Innovations in analytical platforms, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are continuously pushing the boundaries of what is possible in metabolomics research.

High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) and Quadrupole-Quadrupole-Quadrupole (QQQ) mass spectrometers, have become indispensable tools for metabolomics. mdpi.com These instruments offer high sensitivity, selectivity, and mass accuracy, which are essential for resolving the complex mixtures of metabolites found in biological samples. mdpi.comspringernature.com For instance, a comparison of QTOF HRMS and QQQ tandem mass spectrometry for the analysis of ¹³C-labeled extracts demonstrated that while both platforms are suitable for accurate quantification, QTOF-HRMS is superior for determining the full isotopologue distribution in complex matrices without mass interferences. mdpi.com

Recent advancements in LC-MS-based metabolomics, such as the Isotopic Ratio Outlier Analysis (IROA) technique, utilize samples labeled with different percentages of ¹³C to distinguish biological signals from artifacts and to determine the exact number of carbon atoms in a molecule. frontiersin.org This significantly aids in compound identification. frontiersin.org Furthermore, specialized NMR techniques, like those that provide direct ¹³C-¹³C spectroscopic correlations, offer extensive information about the carbon framework of compounds in a mixture, complementing the data obtained from MS. frontiersin.org

Future innovations will likely focus on increasing the throughput and sensitivity of these analytical platforms. The development of novel chromatography techniques and ionization sources will further enhance the coverage of the metabolome. Additionally, the integration of artificial intelligence and machine learning into data analysis pipelines will be crucial for rapidly and accurately identifying and quantifying labeled metabolites from the vast datasets generated by these high-throughput platforms. nih.gov

Computational Modeling and Simulation of L-Tryptophan-N-t-Boc (1-¹³C) Metabolism and its Derivatives in Complex Biological Networks

Computational modeling and simulation are becoming increasingly important for interpreting the complex datasets generated from ¹³C-tracer experiments and for predicting the behavior of metabolic networks. Genome-scale metabolic models (GEMs) provide a framework for simulating the flow of metabolites through the entire metabolic network of an organism.

The use of enzyme-constrained genome-scale models has proven effective in identifying engineering targets for enhancing the production of L-tryptophan in microorganisms like Corynebacterium glutamicum. nih.gov These models, which incorporate enzyme kinetic data, can predict metabolic flux distributions and identify rate-limiting steps in a biosynthetic pathway. nih.gov By simulating the metabolism of L-Tryptophan-N-t-Boc (1-¹³C), researchers can predict the labeling patterns of downstream metabolites and compare these predictions with experimental data to refine the metabolic model and gain a deeper understanding of the underlying biochemistry.

Future research in this area will focus on developing more dynamic and spatially resolved models that can account for changes in metabolism over time and in different cellular compartments. The integration of kinetic data and regulatory information into these models will further enhance their predictive power. Moreover, the development of user-friendly software platforms for building and simulating these complex models will make these powerful tools more accessible to the broader research community.

Exploration of Tryptophan-N-t-Boc (1-¹³C) in Unconventional Biosynthetic Pathways

While the primary metabolic fates of tryptophan are well-characterized, there is growing interest in exploring its role in less conventional or previously unknown biosynthetic pathways. The use of labeled tracers like L-Tryptophan-N-t-Boc (1-¹³C) is an ideal approach for discovering and characterizing these novel pathways.

Tryptophan is a precursor to a vast array of specialized metabolites with diverse biological activities. nih.gov Microbial fermentation is a primary method for producing L-tryptophan and its derivatives. nih.govnih.gov The biosynthetic pathways for tryptophan are highly conserved across many organisms, but there is also considerable variation in the arrangement and regulation of the genes involved. nih.gov This variation suggests the potential for the existence of novel pathways for tryptophan utilization and modification.

By tracing the flow of the ¹³C label from L-Tryptophan-N-t-Boc (1-¹³C) through the metabolome, researchers can identify previously unannotated metabolites that are derived from tryptophan. For example, a study using an L-[1-¹³C]tryptophan breath test was able to detect increased catabolic turnover of tryptophan along the kynurenine (B1673888) pathway in certain patient populations, demonstrating the power of isotopic tracers to probe specific metabolic routes. nih.gov

Future research will likely involve applying ¹³C-tracer studies to a wider range of organisms and environmental conditions to uncover the full diversity of tryptophan metabolism. The combination of isotopic labeling with advanced analytical techniques and bioinformatics will be essential for identifying novel metabolites and elucidating the enzymatic reactions that produce them. This exploration of unconventional biosynthetic pathways could lead to the discovery of new bioactive compounds and a deeper understanding of the chemical ecology of various organisms.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing L-TRYPTOPHAN-N-T-BOC (1-13C) with high isotopic purity?

  • Methodological Answer : The synthesis involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino group of L-tryptophan to prevent undesired side reactions during peptide synthesis. Isotopic enrichment at the 1-13C position is achieved using 13C-labeled precursors, such as 13C-enriched indole derivatives or glycine. Purification steps, including reverse-phase HPLC or column chromatography, are critical to isolate the product and confirm isotopic purity (>99%) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic methods are optimal for verifying the structural integrity of L-TRYPTOPHAN-N-T-BOC (1-13C)?

  • Methodological Answer :

  • NMR : 13C-NMR detects the 13C label at the 1-position, with characteristic chemical shifts for the Boc-protected amine (δ ~155 ppm) and indole carbons (δ ~110-135 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 305.2 (C16H21N2O4 with 13C at position 1) and isotopic enrichment levels .
  • Infrared (IR) Spectroscopy : Validates the presence of Boc-group carbonyl stretches (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can isotopic dilution effects be quantified when using L-TRYPTOPHAN-N-T-BOC (1-13C) in metabolic flux analysis studies?

  • Methodological Answer : Isotopic dilution occurs when unlabeled endogenous tryptophan pools dilute the 13C-labeled compound. To mitigate this:

  • Use kinetic modeling (e.g., isotopomer spectral analysis) to account for dilution rates .
  • Pair with mass spectrometry-based fluxomics to track 13C incorporation into downstream metabolites (e.g., kynurenine or serotonin) .
  • Include internal standards (e.g., 2H-labeled analogs) to normalize signal variability in complex matrices like cell lysates .

Q. What experimental controls are necessary to ensure specificity in tracking Boc-protected 13C-tryptophan in peptide synthesis assays?

  • Methodological Answer :

  • Negative Controls : Use unlabeled L-TRYPTOPHAN-N-T-BOC to distinguish background signals in MS or NMR .
  • Cleavage Controls : Remove the Boc group post-synthesis (e.g., using trifluoroacetic acid) to confirm the labeled tryptophan’s incorporation into peptides via MS/MS fragmentation .
  • Competition Assays : Compare incorporation rates of 13C-labeled vs. unlabeled derivatives in solid-phase peptide synthesis to assess isotopic effects on reaction kinetics .

Q. How can researchers optimize NMR parameters to resolve 13C signals from L-TRYPTOPHAN-N-T-BOC (1-13C) in crowded biological spectra?

  • Methodological Answer :

  • Use 13C-edited NMR or heteronuclear single-quantum coherence (HSQC) to enhance specificity for the 1-13C label .
  • Apply dynamic nuclear polarization (DNP) to hyperpolarize the 13C nucleus, amplifying sensitivity in low-concentration samples (e.g., in vivo metabolic studies) .
  • Optimize acquisition parameters (e.g., longer relaxation delays, selective excitation pulses) to suppress background signals from unlabeled biomolecules .

Data Contradiction and Validation

Q. How should researchers address discrepancies in metabolic flux data when using L-TRYPTOPHAN-N-T-BOC (1-13C) across different cell lines?

  • Methodological Answer :

  • Validate assay conditions by measuring baseline tryptophan uptake rates (via LC-MS) in each cell line to account for transporter variability .
  • Normalize flux data to cell-specific parameters (e.g., protein content, proliferation rates).
  • Replicate experiments with orthogonal methods, such as CRISPR-mediated knockout of competing metabolic pathways (e.g., indoleamine 2,3-dioxygenase) .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies involving L-TRYPTOPHAN-N-T-BOC (1-13C)?

  • Methodological Answer :

  • Feasible : Ensure access to 13C detection tools (e.g., NMR, MS) and protocols for Boc deprotection .
  • Novel : Focus on understudied applications, such as tracking tryptophan metabolism in neuroinflammatory models .
  • Ethical : Adhere to biosafety guidelines (e.g., proper waste disposal for 13C-labeled compounds per SDS recommendations) .
  • Relevant : Align with broader goals like elucidating tryptophan’s role in immune regulation or neurotransmitter synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.